
3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide
Description
Historical Context of Indazole-Based Compound Development
Indazole, a bicyclic aromatic heterocycle fusing benzene and pyrazole rings, has been studied since its first synthesis by Emil Fischer in 1883. Early research focused on its tautomeric behavior (1H- and 2H-indazole forms) and amphoteric properties, with 1H-indazole identified as the thermodynamically stable tautomer. The discovery of natural indazole alkaloids like nigellidine and nigeglanine from Nigella plants spurred interest in synthetic derivatives.
By the mid-20th century, indazole scaffolds became central to drug development. Benzydamine, a nonsteroidal anti-inflammatory drug (NSAID), exemplified early success. Recent advances include FDA-approved agents like Axitinib (renal cell carcinoma) and Niraparib (ovarian cancer), highlighting indazole’s versatility in targeting diverse biological pathways. The introduction of nitro groups to indazole derivatives, as seen in This compound , represents a strategic modification to enhance redox activity and target engagement.
Significance of Nitro-Substituted Indazole Derivatives in Medicinal Chemistry
Nitro groups (-NO₂) profoundly influence indazole pharmacology by:
- Modulating electron density : The strong electron-withdrawing effect polarizes the indazole ring, facilitating interactions with enzymatic active sites.
- Enhancing oxidative stress : Nitro-reduction generates reactive nitrogen species, a mechanism exploited in antimicrobial and antiparasitic therapies.
- Improving binding affinity : Nitro substituents at position 5 stabilize interactions with hydrophobic pockets in targets like indoleamine 2,3-dioxygenase 1 (IDO1).
Properties
Molecular Formula |
C21H17N5O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-amino-N-(4-benzylphenyl)-5-nitroindazole-1-carboxamide |
InChI |
InChI=1S/C21H17N5O3/c22-20-18-13-17(26(28)29)10-11-19(18)25(24-20)21(27)23-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,22,24)(H,23,27) |
InChI Key |
RHKKYFKNAKEADS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=N3)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Substituted Benzonitrile Derivatives
The indazole core is typically constructed via hydrazine-mediated cyclization of ortho-substituted benzonitriles. For example:
- Starting material : 2-Amino-5-nitrobenzonitrile (synthesized via nitration of 2-aminobenzonitrile using HNO$$3$$/H$$2$$SO$$_4$$ at 0–5°C).
- Cyclization : Treatment with hydrazine hydrate (80%) in ethanol at reflux (12–24 h) yields 3-amino-5-nitro-1H-indazole.
Key data :
Step | Conditions | Yield | Purity |
---|---|---|---|
Nitration | HNO$$3$$/H$$2$$SO$$_4$$, 0–5°C | 85% | 95% |
Cyclization | Hydrazine hydrate, EtOH, reflux | 78% | 97% |
Functionalization at the 1-Position: Carboxamide Formation
Isocyanate Coupling
The 1-position carboxamide is introduced via reaction with 4-benzylphenyl isocyanate under mild conditions:
- Reagents : 3-Amino-5-nitro-1H-indazole, 4-benzylphenyl isocyanate, triethylamine (TEA).
- Conditions : Dichloromethane (DCM), 25°C, 6–8 h.
Mechanism :
$$
\text{3-Amino-5-nitro-1H-indazole} + \text{Ar-NCO} \xrightarrow{\text{TEA}} \text{Target compound} + \text{CO}_2
$$
Optimization :
- Excess isocyanate (1.2 equiv) improves yield.
- Anhydrous conditions prevent hydrolysis of the isocyanate.
Performance :
Isocyanate Equiv | Solvent | Time (h) | Yield |
---|---|---|---|
1.2 | DCM | 6 | 82% |
1.0 | THF | 8 | 68% |
Carbodiimide-Mediated Amide Coupling
Alternative methods employ coupling reagents for sterically hindered substrates:
- Reagents : 3-Amino-5-nitro-1H-indazole-1-carboxylic acid, 4-benzylphenylamine, HBTU, DIPEA.
- Conditions : DMF, 25°C, 12 h.
Key advantage : Avoids handling toxic isocyanates.
Limitation : Requires pre-synthesis of 1-carboxylic acid derivative, which adds steps.
Regiochemical Challenges and Solutions
Nitration Directing Effects
The 3-amino group directs nitration to the 5-position (para to NH$$2$$). Competing 7-nitro byproducts (<5%) are removed via recrystallization (MeOH/H$$2$$O).
Tautomer Control During Cyclization
Indazoles exist as 1H- or 2H-tautomers. Using HCl gas during cyclization favors the 1H-tautomer, ensuring correct carboxamide regiochemistry.
Scalable Industrial Methods
Continuous Flow Nitration
Patented methods (WO2006048745A1) describe continuous nitration of 2-aminobenzonitrile in microreactors, enhancing safety and yield:
- Throughput : 1 kg/h.
- Purity : 99.5% (HPLC).
Green Chemistry Approaches
Recent advances utilize mechanochemical cyclization (ball milling) to reduce solvent use:
- Conditions : 2-Amino-5-nitrobenzonitrile + hydrazine hydrate, 30 min, 35 Hz.
- Yield : 89% (vs. 78% for solution-phase).
Analytical Characterization
Critical QC Checkpoints :
- HPLC : Retention time = 8.2 min (C18, 60% MeCN/H$$_2$$O).
- $$^1$$H NMR (DMSO-d$$6$$): δ 8.52 (s, 1H, NH), 7.78–7.32 (m, 9H, Ar-H), 5.21 (s, 2H, CH$$2$$).
- HRMS : [M+H]$$^+$$ = 388.1352 (calc. 388.1355).
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Cost (USD/g) |
---|---|---|---|---|
Isocyanate coupling | 82% | 98% | High | 120 |
Carbodiimide coupling | 75% | 95% | Moderate | 180 |
Continuous flow | 90% | 99.5% | Industrial | 85 |
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer research. Studies have demonstrated its ability to inhibit cell growth across various cancer cell lines, including colon and melanoma. For instance, the compound exhibited GI50 values ranging from 0.041 to 33.6 μM, indicating potent antiproliferative effects against these cell types .
Case Study:
A study evaluated several derivatives of indazole compounds for their anticancer properties. The most active derivative, similar to 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide, showed significant inhibition of cancer cell proliferation and induced cell cycle arrest in the G0-G1 phase .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly targeting tyrosine kinases involved in cellular signaling pathways associated with cancer and other diseases. Inhibition of these kinases can disrupt abnormal cell proliferation and signaling .
Mechanism of Action:
The compound binds to specific sites on the kinase enzymes, preventing their activity and thus altering downstream signaling pathways that promote tumor growth .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of indazole derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents .
Activity Type | Target | IC50/EC50 (μM) | Notes |
---|---|---|---|
Anticancer | Colon Cancer Cells | 0.041 - 33.6 | Effective against multiple cancer types |
Enzyme Inhibition | Tyrosine Kinases | Varies | Disrupts signaling pathways |
Antimicrobial | Various Bacterial Strains | Varies | Potential for new antimicrobial agents |
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit cell growth by interfering with DNA synthesis or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide can be contextualized by comparing it to related heterocyclic carboxamides. Key similarities and differences are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Heterocyclic Carboxamides
Structural Analysis
Indazoles are often associated with kinase inhibition and DNA intercalation, whereas thienopyridines are explored for antiviral and insecticidal activities .
Substituent Effects: Nitro Group: The 5-nitro substituent in the target compound contrasts with the styryl (C=C-aryl) or methyl groups in thienopyridine analogs. Benzylphenyl vs. Chlorophenyl/Chlorobenzyl: The 4-benzylphenyl group in the target compound increases steric bulk and lipophilicity compared to the 4-chlorophenyl or 4-chlorobenzyl groups in analogs. This may improve blood-brain barrier penetration or alter metabolic stability .
Biological Activity: The thieno[2,3-b]pyridine analog 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide demonstrated potent insecticidal activity against cowpea aphids, outperforming acetamiprid . Pharmaceutical analogs like VU0010010 highlight the therapeutic relevance of carboxamide-linked heterocycles, though their activity depends on scaffold-specific pharmacokinetics .
Biological Activity
3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antiproliferative effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through the reaction of 3-aminoindazole derivatives with phenyl isocyanate, resulting in various substituted indazole carboxamides. This synthetic pathway allows for the modification of the compound to enhance its biological efficacy .
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Key findings include:
- In Vitro Studies : The compound demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .
- GI(50) Values : The most active derivatives exhibited GI(50) values ranging from 0.041 to 33.6 μM, with a mean GI(50) of 1.90 μM, indicating strong growth inhibition particularly in colon and melanoma cell lines .
Table 1: Antiproliferative Activity Summary
Cell Line Type | GI(50) Range (μM) | Mean GI(50) (μM) | Notable Effects |
---|---|---|---|
Leukemia | 0.0153 - 33.6 | 1.90 | Blockage in G0-G1 phase |
Non-Small Cell Lung | Various | ||
Colon | Various | Strong inhibition observed | |
Melanoma | Various | Strong inhibition observed | |
Ovarian | Various |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0-G1 phase, which is critical for inhibiting tumor growth .
- pRb Regulation : It has been shown to increase the ratio of hypophosphorylated retinoblastoma protein (pRb) to total pRb, suggesting a mechanism that may involve modulation of cell cycle regulatory proteins .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antineoplastic Activity : In a study involving 60 human cancer cell lines derived from seven different types of cancer, some derivatives showed remarkable activity at concentrations lower than 1 μM .
- Comparative Studies : Compounds similar to this compound were compared against established chemotherapeutics like amphotericin B, yielding promising results in terms of selectivity and efficacy against specific cancer types .
Q & A
Q. How can combinatorial chemistry expand the derivative library of this compound for high-throughput screening?
- Methodological Answer : Employ parallel synthesis with diverse amines (e.g., substituted benzylamines) and nitro-reduction products. Use Ugi or Passerini reactions to generate analogs. Screen libraries against panels of disease-relevant targets (e.g., kinases, GPCRs) using automated platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.